![molecular formula C28H25N3O3S B2458478 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 866589-02-8](/img/structure/B2458478.png)
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Condensation Reaction: The initial step involves the condensation of 4-ethoxybenzaldehyde with 2-aminothiophenol to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with malononitrile in the presence of a base to form the chromeno[2,3-d]pyrimidine core.
Thioether Formation: The chromeno[2,3-d]pyrimidine derivative is then reacted with o-tolylthioacetic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Evaluated for its antiproliferative activity against cancer cell lines.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell growth.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For example, it may inhibit the activity of protein kinases, which are crucial for cell proliferation and survival. The molecular targets include enzymes like EZH2, which is involved in the regulation of gene expression. By inhibiting these targets, the compound can induce apoptosis and inhibit the migration of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Chromeno[2,3-d]pyrimidine derivatives: Similar in structure and biological activity, often used as enzyme inhibitors.
Uniqueness
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide is unique due to the presence of the ethoxyphenyl and o-tolyl groups, which can enhance its binding affinity and specificity towards certain molecular targets. This structural uniqueness can lead to improved biological activity and reduced side effects compared to other similar compounds.
Biological Activity
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₃S
- CAS Number : 866726-35-4
- IUPAC Name : this compound
Structural Features
The compound features:
- A chromeno moiety fused with a pyrimidine ring.
- An ethoxy group attached to the phenyl ring.
- A sulfanyl (thioether) functional group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that it may act as an inhibitor of certain enzymes and receptors, potentially modulating signaling pathways involved in various physiological processes.
Potential Targets
- Enzyme Inhibition : The sulfanyl group may facilitate interactions with enzymes, possibly inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering their function and affecting downstream signaling pathways.
Anticancer Properties
Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties by inhibiting the PI3K pathway, which is crucial for cancer cell proliferation and survival.
Antimicrobial Activity
Research indicates potential antimicrobial properties, making it a candidate for further investigation in the development of new antibacterial agents.
In Vitro Studies
- Cell Viability Assays :
- Studies have shown that the compound inhibits the growth of various cancer cell lines in a dose-dependent manner.
- IC50 values were determined, indicating effective concentrations for inhibiting cell proliferation.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 15 | |
HeLa (cervical cancer) | 10 | |
A549 (lung cancer) | 20 |
In Vivo Studies
Animal model studies are necessary to validate the efficacy and safety of this compound in a living organism. Initial findings suggest promising results in tumor reduction and minimal toxicity.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for determining the therapeutic potential:
- Absorption : Rapid absorption post-administration.
- Distribution : Wide distribution in tissues.
- Metabolism : Liver metabolism with possible active metabolites.
- Excretion : Primarily through urine.
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-3-33-21-14-12-19(13-15-21)26-30-27-22(16-20-9-5-7-11-24(20)34-27)28(31-26)35-17-25(32)29-23-10-6-4-8-18(23)2/h4-15H,3,16-17H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIUGQHRXNHMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.